Differentiated Lipophilicity (LogP) of 4-(4-Methylpiperazin-1-yl)benzonitrile Compared to Non-Methylated Analog
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 1.6) compared to its direct non-methylated analog, 4-(piperazin-1-yl)benzonitrile (XLogP3 = 0.9) [1][2]. This quantitative difference in LogP is a key driver for membrane permeability and blood-brain barrier penetration potential in drug design.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 4-(piperazin-1-yl)benzonitrile (XLogP3 = 0.9) |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computational prediction (PubChem release 2025.09.15, XLogP3 3.0) |
Why This Matters
The ~0.7 unit increase in LogP is critical for optimizing the physicochemical properties of lead compounds, directly impacting their ability to cross biological membranes and their overall drug-likeness.
- [1] PubChem. (2025). 4-(4-Methylpiperazin-1-yl)benzonitrile. PubChem Compound Summary. CID 763205. View Source
- [2] PubChem. (2025). 4-(Piperazin-1-yl)benzonitrile. PubChem Compound Summary. CID 2733995. View Source
